N,N-Diphenylethylenediamine

Description

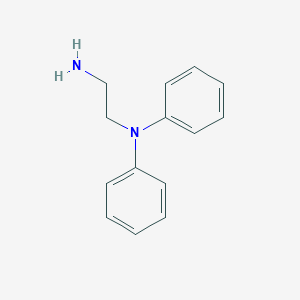

N,N-Diphenylethylenediamine is a chiral diamine featuring two phenyl groups attached to the nitrogen atoms of an ethylenediamine backbone. Its structure confers unique steric and electronic properties, making it a versatile reagent in asymmetric synthesis and pharmaceutical applications. The compound is synthesized via scalable methods that avoid hazardous starting materials or complex purification steps, such as chromatography . Key applications include:

- Chiral auxiliary: Facilitates enantioselective synthesis of aldehydes via diastereomeric aminal formation .

- Group-Assisted Purification (GAP): Enhances solubility in polar solvents (e.g., DCM, THF) while remaining insoluble in petroleum solvents, enabling facile isolation of peptides without chromatography .

- Recoverability: The auxiliary can be recycled, making it cost-effective for large-scale processes .

Propriétés

Numéro CAS |

1140-29-0 |

|---|---|

Formule moléculaire |

C14H16N2 |

Poids moléculaire |

212.29 g/mol |

Nom IUPAC |

N',N'-diphenylethane-1,2-diamine |

InChI |

InChI=1S/C14H16N2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 |

Clé InChI |

PADPKJACPLYMPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2 |

Synonymes |

N,N'-DIPHENYLETHYLENEDIAMINE |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Synthesis

N,N-Diphenylethylenediamine serves as a critical building block in organic synthesis. It is utilized in the preparation of various complex molecules and materials:

- Preparation of Nickel(II) Chelates : DPEDA is employed to synthesize nickel(II) chelates, which are crucial for studying their chemical reactivities in coordination chemistry .

- Synthesis of N-Heterocyclic Carbenes (NHCs) : By reacting with substituted benzaldehydes, DPEDA facilitates the formation of NHC adducts, which are significant in catalysis and organometallic chemistry .

Catalysis

DPEDA is recognized for its role as a ligand in catalytic processes:

- Asymmetric Synthesis : DPEDA-based ligands have been extensively studied for their effectiveness in asymmetric transfer hydrogenation reactions. For instance, polymer-supported Ru-TsDPEN catalysts derived from DPEDA have shown high enantioselectivity in the synthesis of (S)-fluoxetine .

- Organocatalysis : The chiral motifs derived from DPEDA are used to construct organocatalysts that facilitate enantioselective reactions. These catalysts have been applied in various reactions, including direct vinylogous aldol reactions and Mannich reactions, achieving notable yields and enantiomeric excess .

Analytical Chemistry

In analytical applications, DPEDA has proven to be a valuable reagent:

- Fluorescence Derivatization : DPEDA is utilized as a pre-column derivatization reagent for high-performance liquid chromatography (HPLC) to detect catecholamines such as norepinephrine and dopamine. This method enhances sensitivity and specificity in biological samples .

- Detection of Biogenic Amines : Studies have demonstrated the use of DPEDA in the sensitive liquid chromatographic determination of serotonin and its metabolites, showcasing its utility in biomedical research .

Material Science

DPEDA also finds applications in material science:

- Polymer Chemistry : It serves as a precursor for synthesizing substituted cyclic poly(methyl methacrylate)s, contributing to the development of advanced polymeric materials with tailored properties .

- Chiral Materials : The unique structural features of DPEDA allow it to be incorporated into chiral silica-based materials used for chromatography, enhancing separation efficiency for enantiomers .

Case Study 1: Enantioselective Synthesis Using DPEDA

A study published in Organic & Biomolecular Chemistry demonstrated the use of polymer-supported Ru-TsDPEN catalysts derived from DPEDA for the enantioselective synthesis of (S)-fluoxetine. The reaction exhibited high activity and selectivity, highlighting the effectiveness of DPEDA-derived ligands in asymmetric catalysis.

Case Study 2: HPLC Detection of Catecholamines

Research detailed in the Journal of Chromatography illustrated a method using DPEDA for the fluorescence detection of catecholamines in human plasma. This innovative approach significantly improved detection limits and was validated through rigorous testing against known standards.

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following table summarizes key structural analogs of N,N-Diphenylethylenediamine, highlighting substituents, molecular weights, applications, and synthesis methodologies:

Structural and Functional Differences

Steric Effects :

- This compound’s bulky phenyl groups create significant steric hindrance, ideal for inducing enantioselectivity in asymmetric reactions . In contrast, N,N'-Dimethylethylenediamine and N-Methylethylenediamine have smaller substituents, making them less effective in chiral environments but more suitable as ligands or bases .

- Dibenzylidene ethylenediamine, a Schiff base, lacks free amine groups but forms stable complexes with transition metals, unlike this compound .

Electronic Effects :

Applications :

- This compound excels in enantiomeric resolution and peptide synthesis due to its dual role as a chiral auxiliary and solubility modifier .

- N,N-Diisopropylethylenediamine’s branched structure is preferred in catalysis requiring steric control, while simpler diamines (e.g., N-Methylethylenediamine) serve as intermediates in drug synthesis .

Research Findings and Industrial Relevance

- Asymmetric Catalysis : this compound enables high enantiomeric excess (ee) in aldol reactions, outperforming N,N'-Dimethylethylenediamine in chiral induction .

- Pharmaceuticals : Its use in biphalin peptide synthesis demonstrates compatibility with large-scale GAP methodologies, reducing reliance on solid-phase synthesis .

- Limitations : While this compound is versatile, its bulkiness can hinder reactions requiring small ligands, where N-Methylethylenediamine or simpler analogs are preferred .

Q & A

Q. What are the established synthetic routes for N,N-Diphenylethylenediamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via reductive amination of benzaldehyde with ethylenediamine under hydrogenation conditions. Critical parameters include:

- Catalyst selection (e.g., Raney nickel or palladium on carbon) .

- Solvent choice (e.g., ethanol or methanol for optimal solubility).

- Temperature control (40–60°C to avoid side reactions like over-alkylation).

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures to isolate the diamine. Purity is confirmed via melting point analysis and NMR spectroscopy.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- 1H/13C NMR : To confirm the absence of mono-alkylated byproducts and verify substitution patterns on the ethylenediamine backbone.

- FT-IR : Identifies N–H stretching (3100–3300 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).

- Elemental Analysis : Validates stoichiometric ratios of C, H, and N.

- X-ray Crystallography : Resolves steric effects from diphenyl groups, critical for understanding conformational flexibility .

Q. What solvent systems are compatible with this compound in experimental workflows?

- Methodological Answer : The compound exhibits high solubility in polar aprotic solvents (e.g., DCM, THF, DMF) but limited solubility in hydrocarbons (e.g., hexane). Stability tests show degradation under prolonged exposure to acidic or oxidizing conditions. Pre-saturation of solvents with inert gas (N₂/Ar) is recommended to prevent oxidation during storage .

Advanced Research Questions

Q. How does this compound function in Group-Assisted Purification (GAP) chemistry for peptide synthesis?

- Methodological Answer : In GAP chemistry, the diamine acts as a recyclable auxiliary to enhance solubility of intermediates. Key steps include:

- Phosphorylation : Reacting tyrosine with 2-chloro-1,3-diphenyl-[1,3,2]diazaphospholidine 2-oxide in the presence of triethylamine .

- Isolation : Precipitating the product by switching to non-polar solvents (e.g., petroleum ether), bypassing chromatography.

- Recovery : The auxiliary is regenerated via acid-base extraction, achieving >90% recovery rates.

This method reduces purification costs and scales effectively for biphalin-like peptides .

Q. What role does this compound play in modulating supramolecular assembly equilibria?

- Methodological Answer : The diamine’s bulky diphenyl groups sterically direct the formation of molecular squares vs. triangles in coordination polymers. For example:

- With Pd(II) complexes, it favors square architectures due to reduced ligand flexibility.

- Equilibrium studies (via UV-Vis and NMR titrations) reveal solvent-dependent shifts: Polar solvents stabilize squares, while non-polar media favor triangles.

Applications include designing metal-organic frameworks (MOFs) with tunable porosity .

Q. How are contradictions in experimental data (e.g., conflicting solubility reports) resolved for this compound?

- Methodological Answer : Discrepancies often arise from residual moisture or oxidation byproducts. Mitigation strategies:

- Karl Fischer Titration : Quantify water content in solvents.

- HPLC-MS : Detect trace impurities (e.g., mono-phenyl derivatives).

- Controlled Replicates : Repeat experiments under anhydrous/inert conditions (glovebox) to isolate variables.

Cross-validation with crystallographic data (e.g., Cambridge Structural Database) resolves structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.